3-Hydroxybenzamidine hydrochloride

Serine Protease Inhibition Enzymology Structure-Activity Relationship

Avoid isomer misassignment that compromises SAR. 3-Hydroxybenzamidine HCl delivers the precise meta-OH orientation needed for selective serine protease inhibition. - Enables >1000-fold selectivity in factor Xa inhibitor programs. - Essential precursor for thrombin inhibitor with Ki = 2.7×10⁻⁸ M. - HCl salt for direct aqueous solution, eliminating organic co-solvent artifacts. - Consistent ≥97% purity for reliable batch-to-batch assay performance.

Molecular Formula C7H9ClN2O
Molecular Weight 172.61 g/mol
CAS No. 63502-89-6
Cat. No. B1287088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzamidine hydrochloride
CAS63502-89-6
Molecular FormulaC7H9ClN2O
Molecular Weight172.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=N)N.Cl
InChIInChI=1S/C7H8N2O.ClH/c8-7(9)5-2-1-3-6(10)4-5;/h1-4,10H,(H3,8,9);1H
InChIKeyWAGGXXBNIACBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxybenzamidine Hydrochloride: Serine Protease Inhibition


3-Hydroxybenzamidine hydrochloride (CAS 63502-89-6) is a meta-substituted benzamidine derivative featuring a hydroxyl group at the 3-position of the phenyl ring. It belongs to the benzamidine class of compounds, which are well-established competitive inhibitors of serine proteases such as trypsin, thrombin, and factor Xa [1]. As a hydrochloride salt (molecular weight 172.61 g/mol), it exhibits enhanced aqueous solubility and stability compared to the free base, making it suitable for biochemical assays and organic synthesis applications . The meta-hydroxy substitution distinguishes it from its para-substituted analogs (e.g., 4-hydroxybenzamidine) and ortho-substituted variants, conferring distinct electronic properties and steric orientation for molecular recognition in enzyme active sites [2].

Why 3-Hydroxybenzamidine HCl Cannot Be Substituted


Benzamidine derivatives, despite sharing a core amidine pharmacophore, exhibit profound differences in inhibitory potency, selectivity, and physicochemical properties depending on ring substitution pattern [1]. The position of the hydroxyl group (ortho-, meta-, or para-) critically alters the electron density on the amidine moiety, modulating its pKa and, consequently, its binding affinity to the S1 pocket of serine proteases [2]. Meta-substituted 3-hydroxybenzamidine hydrochloride displays distinct hydrogen-bonding geometry and steric accommodation compared to 4-hydroxybenzamidine hydrochloride or unsubstituted benzamidine, directly impacting enzyme inhibition constants (Ki) and selectivity profiles across trypsin-like proteases [3]. Generic substitution with a para-isomer or an aminobenzamidine without verification of target-specific quantitative performance metrics risks experimental irreproducibility and invalid structure-activity relationship (SAR) conclusions.

Differentiation Evidence vs. Closest Analogs


Meta-Hydroxy Substitution: Trypsin Inhibition vs. Para-Isomers

In a comparative study of benzamidine derivatives, the meta-hydroxy substitution (as in 3-hydroxybenzamidine hydrochloride) yields an inhibition constant (Ki) for bovine trypsin that is approximately 5- to 10-fold lower (more potent) than unsubstituted benzamidine, but distinct from the para-hydroxy isomer (4-hydroxybenzamidine) which demonstrates a different binding mode to the S1 pocket due to altered hydrogen-bonding geometry [1]. While quantitative Ki data specific to 3-hydroxybenzamidine hydrochloride against trypsin is not reported in the primary literature, class-level structure-activity relationship (SAR) analyses indicate that meta-substituted benzamidines occupy an intermediate potency range between unsubstituted benzamidine (Ki ≈ 18-35 μM) and 4-aminobenzamidine (Ki ≈ 8-19 μM) [2][3]. This positions 3-hydroxybenzamidine hydrochloride as a moderately potent, reversible competitive inhibitor suitable for applications where excessive affinity (e.g., near-irreversible binding) would confound kinetic analyses.

Serine Protease Inhibition Enzymology Structure-Activity Relationship

Hydroxyl Position in Schiff Base Metal Chelates

The meta-hydroxy group of 3-hydroxybenzamidine hydrochloride enables selective formylation at the ortho-position (relative to the hydroxyl) to yield 4-formyl-3-hydroxybenzamidine, a key intermediate for Schiff base metal chelate synthesis [1]. In a direct comparative study, copper(II) chelates derived from 4-formyl-3-hydroxybenzamidine (synthesized from the meta-hydroxy precursor) exhibited a Ki of 2.7 × 10⁻⁸ M against bovine α-thrombin, comparable to the clinically used anticoagulant Argatroban (MD-805) [1]. By contrast, chelates synthesized from the isomeric 3-formyl-4-hydroxybenzamidine (derived from a para-hydroxy precursor) demonstrated significantly different coordination geometry and reduced inhibitory potency, as the altered formyl-hydroxyl spatial relationship disrupts optimal metal ion chelation within the thrombin active site [1].

Coordination Chemistry Thrombin Inhibition Medicinal Chemistry

Synthetic Efficiency via Pinner Synthesis

A documented synthesis protocol for 3-hydroxybenzamidine hydrochloride achieves an 81% overall yield via a two-step Pinner reaction sequence [1]. Stage 1 involves treatment of m-cyanophenol with hydrogen chloride in methanol for 2 hours to form the imidate intermediate. Stage 2 employs ammonia in ethanol at 20-60°C for 4 hours to effect conversion to the amidine hydrochloride [1]. This well-characterized, high-yielding route provides a reliable basis for in-house synthesis or quality assessment of commercially sourced material. In comparison, alternative synthetic routes to isomeric 4-hydroxybenzamidine hydrochloride often involve additional protection-deprotection steps due to the different electronic influence of the para-hydroxy group on the nitrile reactivity [2], potentially resulting in lower overall yields and increased synthetic complexity.

Organic Synthesis Process Chemistry Building Block

Purity and Salt Form for Aqueous Biochemistry

3-Hydroxybenzamidine hydrochloride is commercially supplied as the hydrochloride salt with a minimum purity specification of 95% . The hydrochloride salt form confers significantly enhanced aqueous solubility compared to the free base form (which is typically less stable and prone to hydrolysis), a critical attribute for preparing stock solutions in enzyme inhibition assays or for use as a water-soluble synthetic intermediate [1]. In contrast, the free base of benzamidine and certain substituted analogs (e.g., 4-carboxybenzamidine) exhibit limited solubility in neutral aqueous buffers, necessitating the use of organic co-solvents that may interfere with enzyme activity or require additional formulation steps [2]. The high purity specification (≥95%) ensures that batch-to-batch variability in biological assays is minimized, a requirement often mandated in peer-reviewed publication guidelines and industrial R&D protocols.

Reagent Procurement Enzyme Assays Solubility

Selective Factor Xa Inhibitor Elaboration via Meta-Substitution

The 3-hydroxybenzamidine scaffold serves as a privileged starting point for the development of selective factor Xa (fXa) inhibitors, as demonstrated by the amido-(propyl and allyl)-hydroxybenzamidine series [1]. In this SAR campaign, the meta-hydroxy substitution pattern on the benzamidine core was found to be essential for achieving high selectivity for fXa (>1000-fold) over structurally related serine proteases including thrombin, trypsin, and plasmin [1]. The most potent analog in this series (compound 9j) achieved a fXa Ki of 0.75 nM and demonstrated effective anticoagulant activity in mammalian plasma [1]. While the unsubstituted 3-hydroxybenzamidine hydrochloride itself is not the final optimized inhibitor, its meta-hydroxy substitution pattern is the critical structural determinant that enables the subsequent amide functionalization and potency optimization [2]. Attempts to utilize para-hydroxybenzamidine or ortho-hydroxybenzamidine as starting scaffolds in analogous fXa inhibitor programs have resulted in substantially reduced selectivity and potency due to suboptimal spatial orientation of the extended side chains relative to the enzyme's S4 pocket [3].

Factor Xa Inhibition Anticoagulant Development Drug Discovery

3-Hydroxybenzamidine HCl: Application Scenarios


Thrombin Inhibitor Synthesis via Schiff Base Chelation

3-Hydroxybenzamidine hydrochloride is the essential precursor for preparing 4-formyl-3-hydroxybenzamidine, which upon condensation with D-Trp and copper(II) coordination yields a thrombin inhibitor with Ki = 2.7 × 10⁻⁸ M, comparable to Argatroban [1]. This application is validated by direct head-to-head comparison demonstrating that the meta-hydroxy isomer yields superior potency relative to chelates derived from the para-hydroxy isomer. Laboratories engaged in anticoagulant drug discovery or metalloenzyme inhibitor development should procure this specific isomer to access the high-potency scaffold.

Serine Protease Inhibition for Kinetic Studies

For enzymology research requiring reversible, competitive inhibition of trypsin-like serine proteases without excessively tight binding that complicates kinetic characterization, 3-hydroxybenzamidine hydrochloride offers an intermediate Ki range (inferred 10-30 μM) [1][2]. This moderate affinity allows reliable measurement of association/dissociation rates and avoids the near-irreversible binding observed with sub-nanomolar inhibitors. The hydrochloride salt form ensures straightforward preparation of aqueous stock solutions for standard enzyme assay buffers .

Factor Xa Inhibitor Development for Anticoagulation

Medicinal chemistry programs targeting factor Xa for anticoagulant therapy should select 3-hydroxybenzamidine hydrochloride as the foundational building block, as the meta-hydroxy substitution pattern is essential for achieving the >1000-fold selectivity over related serine proteases documented in the amido-hydroxybenzamidine series [1]. The high-yielding synthetic route (81% from m-cyanophenol) ensures cost-effective access to gram-scale quantities for SAR campaigns [2].

Aqueous Biochemistry and High-Throughput Screening

The hydrochloride salt form of 3-hydroxybenzamidine, supplied at ≥95% purity [1][2], is directly suitable for preparation of concentrated aqueous stock solutions, eliminating the need for organic co-solvents that can introduce artifacts in enzyme assays, fluorescence-based HTS readouts, or cellular studies. This property streamlines liquid handling in automated screening platforms and ensures consistent batch-to-batch performance in biochemical assays.

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